Journal Name:Journal of Occupational Health
Journal ISSN:1341-9145
IF:2.57
Journal Website:https://www.jstage.jst.go.jp/browse/joh/
Year of Origin:1996
Publisher:Japan Society for Occupational Health
Number of Articles Per Year:58
Publishing Cycle:Quarterly
OA or Not:Yes
Journal of Occupational Health ( IF 2.57 ) Pub Date: 2021-09-29 , DOI:
Indian Journal of Chemistry, Section B
One-pot synthesis of novel derivatives of bis-chalcones has been achieved by condensation of 1,4-diacetylbenzene with different aldehydes in basic media. The reaction of chalcone derivatives 3a,b with thioglycolic acid gives compounds 4a,b. This, when reacted with ethyl cyanoacetate in presence of ammonium acetate gives the corresponding cyanopyridine derivatives 5a,b. Furthermore, bis-chalcone 3a,b has been cyclized to pyrazole analogs by using 2,4-dinitrophenylhydrazine to give compounds 7a,b in good yields. All products have been characterized by IR, 1H and 13C NMR, and elemental analysis. The newly synthesised compounds have been screened for anti-bacterial activity
Journal of Occupational Health ( IF 2.57 ) Pub Date: 2021-09-29 , DOI:
Indian Journal of Chemistry, Section B
A facile and highly efficient one pot multi-component reaction for the synthesis of 2-thio-5-arylbenzo [4,5]thiazolopyrimido[5,4-d]pyrimidin-4-one derivatives 4 under aqueous medium has been developed. The reaction takes place by condensation of thiobarbituric acids 1, 2-aminobenzothiazole 2 and aldehydes 3 using metal-proline catalyzed domino Knoevenagel, Michael and intramolecular cyclization approach.
Journal of Occupational Health ( IF 2.57 ) Pub Date: 2021-11-16 , DOI:
Indian Journal of Chemistry, Section B
A series of 2-arylbenzoxazole compounds possessing a cytotoxic activity as potential anticancer agents has been synthesised. Oxidative coupling of benzaldehyde with o-aminophenol utilizing lead tetraacetate approach has been used to realize the synthesis of compounds 1-11. The cytotoxicity of 1-11 have been screened against breast cancer cell line MCF-7 and human colon cancer cell line HCT-116 utilizing doxorubicin as reference drug. Among these compounds, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid 5 and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid 10, are found to be promising cytotoxic compounds against MCF-7 cell line. In addition, this study shows that the presence of acetic acid group at position 5 of benzoxazole nucleus enhances the activity. Moreover, it is noticed that the presence of oxygen atom directly linked to the phenyl substituent improves activity. The results offer a new benzoxazole based template to design and develop novel antineoplastic agents.
Journal of Occupational Health ( IF 2.57 ) Pub Date: 2021-09-29 , DOI:
Indian Journal of Chemistry, Section B
1-n-Butyl-3-methylimidazolium cyanide ([bmim]CN), in the presence of [bmim]Br has been prepared and used for thefirst time as the medium as well as reagent for the synthesis of aromatic cyanodienones from the corresponding triarylpyrylium perchlorates by cyanide-halide exchange. The [bmim]CN having a reactive anion, is an accelerated reaction technique without external solvent and renders the whole synthesis into a truly eco-friendly protocol. The products can be isolated without aqueous work-up in high purity and excellent yield.
Journal of Occupational Health ( IF 2.57 ) Pub Date: 2021-07-20 , DOI:
Indian Journal of Chemistry, Section B
Several N4-substituted aminobenzenesulfonamides derivatives have been synthesized and structural analyses have been carried out using FT-IR, UV-Vis, 1H and 13C NMR, LC-MS-MS and elemental analyses. Photoluminescence and physicochemical properties have also been conducted. Two 4-aminobenzenesulfonamides have been treated with 2-bromopropionyl bromide in pyridine to give their respective bromo substituted aminobenzenesulfonamides as intermediates. Subsequent reactions with morpholino-, thiomorpholino- and piperazine amines have yielded novel aminobenzenesulfonamide derivatives. As it is well known that CA IX and CA XII enzymes play an active role in attacking various cancerous conditions, studies presented in this study target these enzymes with in vitro cytotoxicity studies being performed on the compounds synthesized. The target compounds have been found to be active against some cancerous cells, with mimimal effects on normal cells. The physicochemical data reveal interesting synergistic effects controlling cytotoxicities, where the lipophilicity and polarity combinations play important roles on the eventual observed cytotoxicities. Further, the electronegativity and availability of the electrons of the heteroatoms of the synthesized compounds appear to have an effect on cancer cell cytotoxicities.
Journal of Occupational Health ( IF 2.57 ) Pub Date: 2021-09-29 , DOI:
Indian Journal of Chemistry, Section B
A new method for N-methylation of indoles using methylating reagent dimethyl sulphate has been developed. Structures of the newly synthesized compounds have been established by elemental analysis and spectral data and evaluated as biological activity. The synthesized indoyl pyrazole compounds have been evaluated for their antioxidant and anticancer activities. The obtained results reveal clearly that compounds IVb and e display the highest antioxidant activity and compounds c and f exhibit better radical scavenging ability; whereas the same compound IVb exhibits excellent activity (IC50 24μM) against HeLa (human cervical carcinoma) cancer cell lines. Theoretical calculation of the title compounds have been carried out using density functional theory method. The geometrical optimization of the prepared target compounds has been theoretically analyzed. Based on the geometries, the HOMO and LUMO, Mulliken population analysis and reactivity indices have been calculated.
Journal of Occupational Health ( IF 2.57 ) Pub Date: 2021-11-16 , DOI:
Indian Journal of Chemistry, Section B
A new series of novel 3-(5-aryl/aryloxy methyl-1,3,4-thiadiazol-2-yl)-spiro-cyclohexane-1'2-thiazolidin-4-ones have been synthesized from a common intermediate, in good yields. These compounds have been screened for their antibacterial and antifungal activity against different pathogenic strains of bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been determined for the test compounds as well as for reference standards. Compounds 3c, 3d, 6c and 6d have shown good antibacterial activity where as compounds 3a, 3b, 6a and 6b have displayed better antifungal activity.
Journal of Occupational Health ( IF 2.57 ) Pub Date: 2021-11-16 , DOI:
Indian Journal of Chemistry, Section B
The adducts 4a,b-7a,b have been obtained either by reducing α-chloro-β-oxosulfenyl chlorides 2a,b with iodide ion in the presence of dienes namely, 2-methyl-1,3-butadiene (isoperene), 2,3-dimethyl-1,3-butadiene, 1,2,3,4- tetrachlorocyclopentadiene, or 1,3-cyclohexadiene, respectively; or by thermolysis of oxadithiin derivatives 3a,b in the presence of the same aforementioned dienes presumably via the formation of the same intermediate A in both cases of compounds 2a,b and 3a,b. It is observed that α-chloro-β-oxosulfenyl chlorides 2a,b undergo straight forward substitution with potassium cyanide to give 8a,b. Direct oxidation of 2a,b with H2O2/AcOH affords 3,3-dichloropyran-4-ones 9a,b, while conversion of 2a,b to the sulfonamides 10a,b followed by oxidation provides 3-chloropyranones 11a,b. Antioxidant and antimicrobial evaluation of compounds 4a,b-6a,b shows moderate activiy. MIC of the derivative 6b reveals a remarkable inhibition of the pathogenic gram positive bacteria (Staphylococcus aureus ) as well as gram negative E coli.
Journal of Occupational Health ( IF 2.57 ) Pub Date: 2021-09-29 , DOI:
Indian Journal of Chemistry, Section B
The cetylpyridinium chloride (CPC) has been used as micellar catalyst in three-component one-pot reaction involving thiobarbituric acids, aromatic aldehydes and β-napthol for synthesizing the novel 2-thioxo-benzo[5,6]chromeno[2,3-d]pyrimidin-4-one derivatives in aqueous media. These 2-thioxo-benzo[5,6]chromeno[2,3-d]pyrimidin-4-one derivativeshave been screened for antioxidant and cytotoxic activities. It has been found that 2-thioxo-5-(4-nitrophenyl)-benzo[f]chromeno[2,3-d]pyrimidin-4-one (4a) has shown highest scavenging activity value to reduce DPPH free radicals,which may be due to the presence of nitro group at para-position. Three compounds, 4a, 4b and 4o show significant in vitroantitumor activity. The study of the antioxidant and cytotoxic activities reveal that all the compounds show moderate togood activity indicating that the presence of thiouriedo linkage in the pyrimidine nucleus and the chromeno group attachedto pyrimidene moiety are responsible for these activities.
Journal of Occupational Health ( IF 2.57 ) Pub Date: 2021-09-29 , DOI:
Indian Journal of Chemistry, Section B
Novel Schiff base containing antipyrine and o-vanillin has been synthesized and characterized by various physicochemical techniques such as FTIR, UV-Vis, CHN, 1Hand 13C NMR spectral studies. The thermal behavior of the title compound has been examined with Thermogravimetric-Differential thermal analysis (TG-DTA). The structural properties have been further examined by single crystal X-ray diffraction studies. The X-ray diffraction data shows that the compound contains four molecules in the asymmetric unit. Antifungal activity of the compound has been carried out for four different fungi Aspergillus niger, Aspergillus flavus, Aspergillus terrus and Fusarium Sp at three different concentrations, whereas the compound shows significant activity against the fungi Aspergillus niger.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学4区 | PUBLIC, ENVIRONMENTAL & OCCUPATIONAL HEALTH 公共卫生、环境卫生与职业卫生4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.40 | 48 | Science Citation Index Expanded | Not |